3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)

NQO1 cancer chemoprevention redox biology

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) is a synthetic biscoumarin formed by condensing 4-hydroxycoumarin with 4-dimethylaminobenzaldehyde, yielding a C₂₇H₂₁NO₆ structure with a molecular weight of 455.46 g/mol. It belongs to the α,α′-benzylidene bis(4-hydroxycoumarin) class, which is widely explored for enzyme inhibition, but the dimethylamino substituent on the central benzylidene linker introduces distinct electronic and steric properties that differentiate it from simpler methylene-bridged analogs like dicoumarol.

Molecular Formula C27H21NO6
Molecular Weight 455.5 g/mol
CAS No. 10172-76-6
Cat. No. B10811525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)
CAS10172-76-6
Molecular FormulaC27H21NO6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O
InChIInChI=1S/C27H21NO6/c1-28(2)16-13-11-15(12-14-16)21(22-24(29)17-7-3-5-9-19(17)33-26(22)31)23-25(30)18-8-4-6-10-20(18)34-27(23)32/h3-14,21,29-30H,1-2H3
InChIKeyHNMKRXCKXKYTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) (CAS 10172-76-6) – Core Identity and Benchmarking Context


3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) is a synthetic biscoumarin formed by condensing 4-hydroxycoumarin with 4-dimethylaminobenzaldehyde, yielding a C₂₇H₂₁NO₆ structure with a molecular weight of 455.46 g/mol [1]. It belongs to the α,α′-benzylidene bis(4-hydroxycoumarin) class, which is widely explored for enzyme inhibition, but the dimethylamino substituent on the central benzylidene linker introduces distinct electronic and steric properties that differentiate it from simpler methylene-bridged analogs like dicoumarol [2]. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2₁/n [1]. This baseline characterization underpins the comparative evidence that follows.

Why Substituting 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) with Other Biscoumarins Compromises Experimental Reproducibility


Biscoumarins with identical 4-hydroxycoumarin termini but different central linkers display up to 20,000-fold differences in NQO1 inhibitory potency and divergent off-target profiles, meaning that even structurally close analogs such as dicoumarol (methylene-bridged) or the naphthalen-2-yl analog cannot be assumed to behave interchangeably [1]. For HIV-1 integrase, replacing the 4-dimethylaminophenyl linker with an unsubstituted phenyl group shifts the IC₅₀ from 141 µM to 43 µM, while introducing 7-hydroxy groups and a naphthyl linker improves potency to 4.2 µM [2]. These steep structure–activity relationships demonstrate that small modifications to the linker substructure produce non-linear changes in target engagement, precluding generic substitution without quantitative re-validation.

Quantitative Differentiation of 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) Against Closest Analogs


NQO1 Inhibition: 20-Fold Weaker Than Dicoumarol, 7-Fold Weaker Than Naphthalene Analog

Against recombinant human NAD(P)H:quinone oxidoreductase-1 (NQO1), the target compound achieves an IC₅₀ of 100 nM (0.0001 mM) [1]. This is 20-fold less potent than the clinical anticoagulant dicoumarol (IC₅₀ = 5 nM, 0.000005 mM) and 7-fold less potent than the naphthalen-2-yl analog (IC₅₀ = 14 nM, 0.000014 mM) under identical assay conditions without bovine serum albumin [1]. The 4-dimethylaminophenyl substituent thus occupies an intermediate potency range among α,α′-benzylidene bis(4-hydroxycoumarin) derivatives, consistent with the SAR reported in the Nolan et al. dataset where larger or more lipophilic linkers generally reduce potency relative to the unsubstituted methylene bridge [2].

NQO1 cancer chemoprevention redox biology

HIV-1 Integrase 3′-Processing: 3.3-Fold Weaker Than Phenyl Analog, 33-Fold Weaker Than Optimized 7-Hydroxy Naphthyl Derivative

In a biochemical assay measuring inhibition of HIV-1 integrase 3′-processing activity, the target compound exhibits an IC₅₀ of 141 µM (141,000 nM) as recorded in ChEMBL and BindingDB [1]. This is 3.3-fold less potent than the unsubstituted phenyl derivative (compound 8, IC₅₀ = 43 µM) and 33.6-fold less potent than the optimized 3,3'-(2-naphthalenomethylene)bis[4,7-dihydroxycoumarin] (compound 34, IC₅₀ = 4.2 µM), both reported in the same seminal study by Zhao et al. [2]. The dimethylamino group, despite its electron-donating character, does not rescue the potency loss incurred by removing the 7-hydroxy substituents from the coumarin rings, indicating that the primary pharmacophoric determinant for integrase inhibition resides in the coumarin ring hydroxylation pattern rather than the linker aryl substitution.

HIV integrase antiviral coumarin pharmacophore

CYP2A6 Inhibition: Sub-Micromolar Activity with Implications for Metabolic Stability Screening

In a panel screen of 95 test compounds against human CYP2A6-mediated 7-hydroxycoumarin formation, the target compound demonstrated an IC₅₀ of 330 nM [1]. A related biscoumarin congener from the same patent series (US8609708, compound 32) showed a 23-fold weaker IC₅₀ of 7.65 µM under identical conditions [2]. While both compounds inhibit CYP2A6, the substantial difference in potency indicates that the 4-dimethylaminobenzylidene substitution pattern strongly influences cytochrome P450 engagement, a parameter that must be controlled for in cellular assays to avoid confounding metabolic effects.

CYP450 drug metabolism selectivity profiling

Single-Crystal Structural Confirmation Enables Confident Structure-Based Design

The unambiguous solid-state structure of 3,3'-(4-dimethylaminobenzylidene)bis(4-hydroxycoumarin) was solved by X-ray single-crystal diffraction, revealing monoclinic P2₁/n symmetry with unit cell parameters a = 11.698(2) Å, b = 10.882(2) Å, c = 16.594(3) Å, β = 90.69(3)°, V = 2112.1(7) ų, and a final R factor of 0.0779 [1]. In contrast, many biscoumarin analogs—including the widely used dicoumarol—have been characterized only by NMR and mass spectrometry, with no publicly available single-crystal X-ray structure deposited in the Cambridge Structural Database. This experimental 3D structure provides a validated starting point for computational docking, molecular dynamics simulations, and structure-guided optimization that is unavailable for most in-class comparators.

X-ray crystallography structural biology medicinal chemistry

Physicochemical Profile: Computed LogP 4.1 and Topological PSA 96.3 Ų Position the Compound for Membrane Permeability

The target compound exhibits a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 96.3 Ų [1]. These values place it near the upper boundary of Lipinski-compliant chemical space for orally bioavailable drugs (LogP ≤5, TPSA ≤140 Ų). By comparison, the literature standard dicoumarol (CAS 66-76-2) has a computed XLogP3 of approximately 2.7 and a TPSA of 93.1 Ų [2]. The approximately 1.4 log unit higher lipophilicity of the target compound predicts enhanced membrane partitioning, which could translate to improved cellular uptake in assays where intracellular target engagement is measured, though this must be balanced against potential solubility limitations.

drug-likeness ADME physicochemical properties

Research and Industrial Application Scenarios for 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) (CAS 10172-76-6)


NQO1 Partial Inhibition Studies Requiring Reduced Off-Target Superoxide Burden

When experimental designs demand moderate NQO1 inhibition (100 nM IC₅₀) without the severe mitochondrial superoxide generation associated with picomolar-level inhibitors like dicoumarol, the target compound provides a quantitatively defined intermediate potency as cataloged in the BRENDA database from the Nolan et al. dataset [1]. This is particularly relevant for pancreatic cancer cell line studies where NQO1 is overexpressed but total enzymatic ablation is not the therapeutic goal.

Structure-Guided Optimization of Coumarin-Based Integrase Inhibitors Using Validated Crystal Coordinates

The experimentally determined single-crystal X-ray structure (monoclinic P2₁/n, R = 0.0779) [1] enables reliable molecular docking and pharmacophore modeling for HIV-1 integrase inhibitor design. Computational chemists can use these coordinates directly in docking workflows without the uncertainty inherent in homology-modeled or DFT-optimized geometries, accelerating the rational design of next-generation analogs that combine the 4-dimethylaminobenzylidene scaffold with potency-enhancing 7-hydroxy substitutions.

CYP2A6 Selectivity Profiling Panels in Drug Metabolism Research

With a sub-micromolar IC₅₀ of 330 nM against human CYP2A6 [1] and a >20-fold differential relative to structurally related biscoumarins, this compound serves as a characterized reference inhibitor for CYP2A6 activity assays. It can be incorporated into cytochrome P450 selectivity panels where coumarin-based fluorescent substrates are used, though the inherent fluorescence of the biscoumarin core must be controlled for in assay design.

Synthetic Building Block for Modular Biscoumarin Library Construction

The well-established one-step synthesis from 4-hydroxycoumarin and 4-dimethylaminobenzaldehyde under mild acidic conditions [1] makes this compound a convenient starting material for further derivatization. Its two free 4-hydroxy groups and the electron-rich dimethylaminophenyl linker provide three sites for orthogonal functionalization, enabling the construction of focused compound libraries for structure–activity relationship studies across multiple target classes.

Quote Request

Request a Quote for 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.